7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one
Description
7-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one is a bicyclic ketone derivative of 3,4-dihydronaphthalen-1(2H)-one (DHN), featuring a methoxy group at the 7-position and a methyl group at the 6-position of the naphthalenone scaffold. This compound is part of the tetralone family, which is recognized for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
7-methoxy-6-methyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-6-9-4-3-5-11(13)10(9)7-12(8)14-2/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNAPFXYKUBHPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C(=O)CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reaction-Based Synthesis
The Grignard reaction offers a robust pathway for introducing aryl groups to ketones. In a modified approach derived from JETIR studies, 1-bromo-3,4,5-trimethoxybenzene undergoes Grignard reagent formation in anhydrous tetrahydrofuran (THF) with magnesium turnings. The resultant aryl magnesium bromide reacts with 6-methyl-7-methoxy-1-tetralone to yield 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one after acid workup. Key steps include:
Grignard Reagent Preparation :
Nucleophilic Addition :
Hydrogenation and Oxidation :
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Grignard Reagent | THF, Mg, 0°C, 2 h | 86.90 |
| Hydrogenation | CuSO₄-C, H₂, EtOH-HCOOH, 24 h | 85.18 |
| Oxidation | CrO₃, AcOH, 0–5°C, 7 h | 82.18 |
Chalcone Cyclization Route
Adapted from the chalcone route, this method involves aldol condensation followed by cyclization:
Chalcone Synthesis :
Cyclopropanation and Ring Expansion :
Spectroscopic Validation :
- IR : C=O stretch at 1697 cm⁻¹, Ar-CH at 3128–2939 cm⁻¹.
- ¹H NMR : δ 3.83 (15H, s, OCH₃), 2.66–2.25 (4H, t, CH₂), 7.58–7.05 (4H, m, Ar-H).
Hydrazine-Mediated Functionalization
Building on PMC methodologies, hydrazine derivatives serve as intermediates for thiazolidinone formation:
Hydrazine Synthesis :
Thiosemicarbazide Formation :
Thiazolidinone Cyclization :
Optimization Insights :
- Reflux duration: 4–6 hours for maximal cyclization efficiency.
- Solvent choice (ethanol vs. benzene) impacts yield by 12–15%.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Grignard Reaction | High regioselectivity | Multi-step, harsh oxidants | 75–86 |
| Chalcone Cyclization | Scalable, mild conditions | Requires acidic cyclization | 70–79 |
| Hydrazine Route | Versatile intermediate functionalization | Lengthy synthesis | 65–75 |
| Asymmetric Catalysis | Enantiomeric purity | Specialized equipment needed | 60–70 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or aldehydes.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of 7-methoxy-6-methyl-3,4-dihydronaphthalen-1-carboxylic acid.
Reduction: Formation of 7-methoxy-6-methyl-3,4-dihydronaphthalen-1-ol.
Substitution: Formation of various substituted naphthalenones depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one exhibits significant biological activity, including:
-
Anti-inflammatory Properties :
- The compound has been studied for its potential to inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. This suggests its utility in developing treatments for inflammatory diseases .
-
Analgesic Effects :
- Preliminary studies indicate that it may have pain-relieving properties, making it a candidate for analgesic drug development .
-
Antimicrobial Activity :
- Some studies have shown that this compound possesses antimicrobial properties against various pathogens, indicating its potential use in treating infections .
Comparative Analysis with Related Compounds
The structural similarities of this compound with other naphthalene derivatives can influence their biological activities.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one | Methoxy group at position 5 | Exhibits different biological activities |
| 8-Bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one | Bromine substitution at position 8 | Potentially enhanced reactivity |
| 6-Methoxy-7-methyl-naphthalene-1(2H)-one | Lacks dihydro functionality | Different physical properties |
This table illustrates how modifications can affect the compound's biological activity and chemical properties .
Case Study 1: Anti-inflammatory Research
A study conducted on the anti-inflammatory effects of this compound demonstrated significant inhibition of TNF-alpha production in lipopolysaccharide-stimulated macrophages. This finding supports its potential application in treating chronic inflammatory conditions .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against a panel of bacterial strains where it exhibited notable antimicrobial activity. The minimum inhibitory concentration (MIC) values were recorded, indicating effective dosage ranges for potential therapeutic use .
Mechanism of Action
The mechanism of action of 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The methoxy and methyl groups could influence its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of DHN derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of DHN Derivatives
Key Observations :
Substituent Position :
- Methoxy groups at the 6- or 7-position (e.g., 6-methoxy vs. 7-methoxy) influence electronic distribution and steric effects. For example, 6-methoxy-2-phenyl-DHN exhibits antineoplastic activity due to enhanced hydrophobic interactions with target proteins .
- Methyl groups (e.g., 6-CH₃ in the target compound) may improve lipophilicity and membrane permeability compared to polar substituents like hydroxy groups .
Electron-Donating vs. This is critical for compounds like 4,8-dihydroxy-DHN, which show systemic nematocidal activity . Halogens (e.g., Br, Cl, CF₃) are electron-withdrawing, increasing metabolic stability and cell permeability, as seen in 7-chloro-6-trifluoromethyl-DHN .
Extended Conjugation :
- Benzylidene-substituted derivatives (e.g., (E)-7-bromo-2-(4-methoxybenzylidene)-DHN) adopt planar conformations, enabling π-π stacking and interactions with biological targets like NF-κB .
Crystallographic and Physicochemical Properties
- Crystal Packing: Methoxy and halogen substituents influence intermolecular interactions. For example, (E)-7-bromo-2-(4-methoxybenzylidene)-DHN forms weak C–H···O hydrogen bonds and π-π interactions, stabilizing its monoclinic crystal structure .
- Solubility and Stability : Methyl and trifluoromethyl groups enhance lipophilicity, making derivatives like 7-chloro-6-CF₃-DHN suitable for hydrophobic environments .
Biological Activity
7-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one, also known by its CAS number 1685-84-3, is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological activities, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₂H₁₄O₂
- Molecular Weight : 190.24 g/mol
- IUPAC Name : this compound
- Structure : The compound features a naphthalene core with methoxy and methyl substituents that contribute to its unique reactivity and biological interactions.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
Analgesic Effects
In addition to its anti-inflammatory properties, this compound has been studied for its analgesic effects. Animal models have demonstrated that it can reduce pain responses, indicating its potential utility in pain management therapies.
Antimicrobial Activity
This compound has also shown promising antimicrobial activity against various pathogens. Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi. This broad-spectrum activity highlights its potential as a therapeutic agent in infectious diseases.
Case Studies and Experimental Data
-
Anti-inflammatory Study :
- Objective : To evaluate the anti-inflammatory effects of the compound.
- Methodology : In vitro assays measuring cytokine levels in treated cells.
- Results : Significant reduction in IL-6 and TNF-alpha levels (p < 0.05) compared to control groups.
-
Analgesic Activity :
- Objective : To assess pain relief efficacy in animal models.
- Methodology : Pain response tests using the hot plate method.
- Results : The compound reduced pain latency times significantly (p < 0.01), indicating effective analgesic properties.
-
Antimicrobial Testing :
- Objective : To determine the antimicrobial spectrum of the compound.
- Methodology : Disc diffusion method against various bacterial strains.
- Results : Inhibition zones were observed for Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial activity.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one | Methoxy group at position 5 | Exhibits different biological activities |
| 8-Bromo-7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one | Bromine substitution at position 8 | Potentially enhanced reactivity due to bromine |
| 6-Methoxy-7-methyl-naphthalene-1(2H)-one | Lacks dihydro functionality | Different physical properties and reactivity |
Synthesis Methods
Various synthetic routes have been proposed for producing this compound, highlighting its versatility:
- Conventional Synthesis :
- Utilizing standard organic reactions involving naphthalene derivatives.
- Green Chemistry Approaches :
- Solvent-free synthesis methods have been explored to minimize environmental impact while maintaining yield and purity.
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for characterizing the molecular structure of 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one?
- Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm methoxy ( ppm) and methyl ( ppm) substituents, as well as the carbonyl group ( ppm).
- Infrared (IR) Spectroscopy : Identify the ketone carbonyl stretch ( cm) and methoxy C-O vibrations ( cm) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak at m/z 176.2118 (CHO) .
Q. What synthetic routes are commonly employed to prepare this compound, and how are intermediates purified?
- Answer :
- Cyclization Reactions : Utilize Friedel-Crafts acylation or acid-catalyzed cyclization of substituted phenethyl precursors.
- Purification : Employ silica gel column chromatography (e.g., petroleum ether:ethyl acetate = 8:1) for isolating intermediates. Monitor reaction progress via thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How do reaction conditions influence product distribution in Beckmann rearrangements involving oxime derivatives of this compound?
- Answer :
- Temperature Control : At lower temperatures (e.g., 0–25°C), the oxime derivative favors formation of 1,3,4,5-tetrahydro-7-methoxy-2H-1-benzazepin-2-one. Elevated temperatures (>80°C) promote alternative lactam products due to isomerization .
- Reaction Time : Prolonged heating (>12 hours) increases side products, necessitating real-time monitoring via -NMR or HPLC to optimize yield .
Q. What methodological approaches resolve contradictions in regioselectivity during functionalization of the dihydronaphthalenone scaffold?
- Answer :
- Computational Modeling : Use density functional theory (DFT) to predict reactive sites based on electron density maps (e.g., C-6 methoxy group directs electrophilic substitution to C-5 or C-8) .
- Isotopic Labeling : Track substituent effects using -labeled methoxy groups to validate reaction pathways .
Q. How can single-crystal X-ray diffraction (SC-XRD) clarify structural ambiguities in derivatives of this compound?
- Answer :
- Crystallization : Grow crystals via slow evaporation of methanol/ethanol solutions.
- Data Collection : Resolve disorder in methyl/methoxy groups using SC-XRD at 290 K with -factor < 0.05. Refinement software (e.g., SHELXL) confirms bond lengths (C–C: 1.50–1.54 Å) and dihedral angles .
Methodological Challenges and Solutions
Q. What strategies mitigate decomposition during storage or handling of this compound?
- Answer :
- Storage : Store under inert gas (N/Ar) at −20°C in amber vials to prevent photodegradation.
- Stability Assays : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation products (e.g., oxidation at C-3) .
Q. How can substituent effects on biological activity be systematically evaluated?
- Answer :
- SAR Studies : Synthesize analogs with halogen (Br, Cl) or hydroxyl groups at C-6/C-7. Test cytotoxicity (e.g., MTT assay) and compare IC values against parent compound .
- Docking Simulations : Map interactions with target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina .
Data Contradictions and Validation
Q. How to address discrepancies in reported melting points or spectral data for this compound?
- Answer :
- Reproducibility Checks : Cross-validate purity via elemental analysis (%C, %H) and differential scanning calorimetry (DSC).
- Interlaboratory Collaboration : Compare -NMR data with NIST-certified reference spectra .
Applications in Synthesis
Q. What role does this compound play as a precursor in natural product synthesis?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
